Methyl 3,5-dichloro-2-methylbenzoate

Descripción general

Descripción

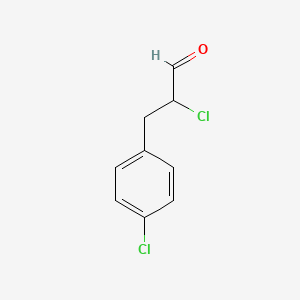

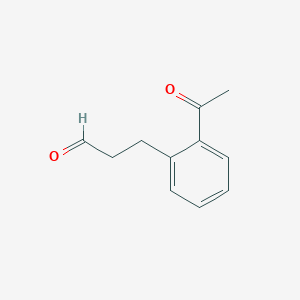

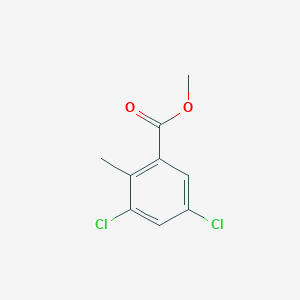

Methyl 3,5-dichloro-2-methylbenzoate is a chemical compound with the molecular formula C8H6Cl2O2 . It has an average mass of 205.038 Da and a monoisotopic mass of 203.974487 Da . It is also known by its IUPAC name, Methyl 3,5-dichlorobenzoate .

Molecular Structure Analysis

The molecular structure of Methyl 3,5-dichloro-2-methylbenzoate consists of a benzoate core with two chlorine atoms and one methyl group attached . The exact positions of these substituents on the benzoate core could not be determined from the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives:

- Gibson and Nagvekar (1997) reported the condensation of methyl 3,5-dihydroxybenzoate, a derivative of Methyl 3,5-dichloro-2-methylbenzoate, with tetra(ethylene glycol) dichloride, resulting in various chemical compounds like bis(5-carbomethoxy-m-phenylene)-32-crown-10 (Gibson & Nagvekar, 1997).

Reactivity and Potential Herbicide Applications:

- Uranga, Montañez, and Santiago (2012) investigated the reactivity of methyl dichlorobenzoates, including Methyl 3,5-dichloro-2-methylbenzoate, with sulfur-centered nucleophiles. Their study revealed the potential for these compounds to be used as less toxic herbicides (Uranga, Montañez, & Santiago, 2012).

Key Intermediate in Anti-Cancer Drug Synthesis:

- Sheng-li (2004) discussed the synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, starting from compounds related to Methyl 3,5-dichloro-2-methylbenzoate (Sheng-li, 2004).

Solubility and Physical Chemistry Analysis:

- Ye et al. (2011) analyzed the solubility of 3,5-dinitro-2-methylbenzoic acid in various solvents, providing insights into the solubility characteristics of similar compounds like Methyl 3,5-dichloro-2-methylbenzoate (Ye et al., 2011).

Anti-Tumor Properties of Derivatives:

- Iacopetta et al. (2020) synthesized gold and silver carbene complexes, including derivatives of Methyl 3,5-dichloro-2-methylbenzoate, exhibiting multiple anti-tumor properties (Iacopetta et al., 2020).

Ferroelectric and Antiferroelectric Properties:

- Horiuchi et al. (2012) demonstrated that compounds like 5,6-dichloro-2-methylbenzimidazole, structurally related to Methyl 3,5-dichloro-2-methylbenzoate, exhibit ferroelectric and antiferroelectric properties, suggesting potential applications in ferroelectric devices (Horiuchi et al., 2012).

Chemical Transformation Studies:

- Ritmaleni et al. (2013) investigated the reduction of 3,5-dicholo-4-hydroxybenzoic acid, a compound structurally similar to Methyl 3,5-dichloro-2-methylbenzoate, and found unexpected cross-linking products (Ritmaleni, Notario, & Yuliatun, 2013).

Solvent-Dependent Coordination Polymers:

- Pedireddi and Varughese (2004) studied Co(II) complexes of compounds similar to Methyl 3,5-dichloro-2-methylbenzoate, highlighting the impact of different solvents on the formation and structure of these coordination polymers (Pedireddi & Varughese, 2004).

Mecanismo De Acción

Target of Action

It is used as a plant growth regulator and fungicide , suggesting that it interacts with specific biochemical pathways in plants.

Biochemical Pathways

As a plant growth regulator and fungicide, it likely impacts pathways related to growth and development, as well as those involved in fungal survival and proliferation .

Pharmacokinetics

It is moderately soluble in water , which could influence its bioavailability and distribution in the environment.

Result of Action

As a plant growth regulator and fungicide, it likely affects the growth and development of plants and inhibits the survival and proliferation of fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility and moderate water solubility suggest that it can be distributed in the environment and might be affected by factors such as temperature, pH, and presence of other chemicals.

Propiedades

IUPAC Name |

methyl 3,5-dichloro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQNGHBAYVFPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,5-dichloro-2-methyl-, methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318423.png)

![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)